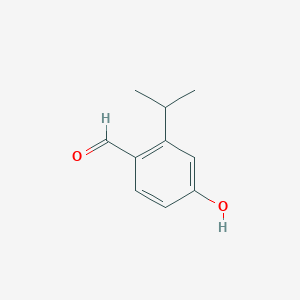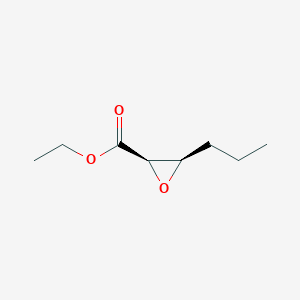![molecular formula C19H27NO4 B067815 10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one CAS No. 188064-65-5](/img/structure/B67815.png)
10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one, commonly known as BDB, is a chemical compound that belongs to the family of psychoactive substances. It is a derivative of the phenethylamine class of compounds and has been used in scientific research to understand its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of BDB is not fully understood, but it is believed to act on the serotonergic system by releasing serotonin and inhibiting its reuptake. BDB has also been found to act on the dopaminergic system by increasing dopamine release and inhibiting its reuptake.
Biochemical and Physiological Effects
BDB has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. BDB has also been found to increase body temperature and cause dehydration. In addition, BDB has been shown to increase the levels of certain hormones, such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDB in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it is a controlled substance and requires special permits to be used in research. In addition, the psychoactive effects of BDB can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on BDB. One area of interest is its potential use in treating depression and anxiety disorders. Another area of interest is its potential use in studying the serotonergic and dopaminergic systems. Further research is needed to fully understand the mechanism of action and physiological effects of BDB. In addition, more research is needed to determine the long-term effects of BDB use on the brain and body.
Conclusion
In conclusion, BDB is a psychoactive compound that has been used in scientific research to study its mechanism of action and physiological effects. It is relatively easy to synthesize and has potential applications in the treatment of depression and anxiety disorders. However, it is a controlled substance and requires special permits to be used in research. Further research is needed to fully understand the effects of BDB on the brain and body.
Méthodes De Synthèse
The synthesis of BDB involves the reaction of 2,3-dimethoxyphenethylamine with butyraldehyde in the presence of a catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to yield BDB.
Applications De Recherche Scientifique
BDB has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive properties and has been used as a substitute for MDMA in studies. BDB has also been studied for its potential use in treating depression and anxiety disorders.
Propriétés
Numéro CAS |
188064-65-5 |
|---|---|
Nom du produit |
10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one |
Formule moléculaire |
C19H27NO4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
10b-butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one |
InChI |
InChI=1S/C19H27NO4/c1-6-7-9-19-14-12-16(23-5)15(22-4)11-13(14)8-10-20(19)17(21)24-18(19,2)3/h11-12H,6-10H2,1-5H3 |
Clé InChI |
CZSKLLWDRCPNBD-UHFFFAOYSA-N |
SMILES |
CCCCC12C3=CC(=C(C=C3CCN1C(=O)OC2(C)C)OC)OC |
SMILES canonique |
CCCCC12C3=CC(=C(C=C3CCN1C(=O)OC2(C)C)OC)OC |
Synonymes |
3H-Oxazolo[4,3-a]isoquinolin-3-one, 10b-butyl-1,5,6,10b-tetrahydro-8,9-dimethoxy-1,1-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)











